4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine
Description
4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a pyridin-2-yl group and at the 4-position with a dimethoxymethyl moiety. This structure combines the electronic properties of pyrimidine (a six-membered ring with two nitrogen atoms) with the steric and electronic effects of the pyridinyl and dimethoxymethyl groups.
The dimethoxymethyl group enhances solubility in polar solvents, while the pyridin-2-yl moiety may facilitate π-π stacking interactions in biological targets.
Properties
IUPAC Name |
4-(dimethoxymethyl)-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-12(17-2)10-6-8-14-11(15-10)9-5-3-4-7-13-9/h3-8,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMUZCJSJRGHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)C2=CC=CC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine typically involves the condensation of appropriate pyridine and pyrimidine precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst to form the desired pyrimidine ring. The dimethoxymethyl group can be introduced through subsequent reactions involving methanol and formaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine compounds.
Scientific Research Applications
4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their distinguishing features:
Key Observations:
- Electronic and Steric Effects : The dimethoxymethyl group in the target compound likely increases electron density at the pyrimidine 4-position compared to acetyl (electron-withdrawing) or methyl groups. This could modulate binding affinity in enzyme active sites .
- Biological Activity : Pyridin-2-yl-substituted pyrimidines (e.g., compound 2k) exhibit strong coordination with metals, suggesting applications in catalysis or imaging . The methoxyphenyl analogue (from ) shares structural motifs with kinase inhibitors, though specific data are unavailable .
Pharmacological and Physicochemical Properties
| Property | 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine | 2-Phenyl-4,6-di(pyridin-2-yl)pyrimidine (2k) | 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine |
|---|---|---|---|
| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~2.5 (higher lipophilicity) | ~1.5 (lower lipophilicity) |
| Solubility | High (due to dimethoxymethyl) | Low (hydrophobic substituents) | Moderate (piperidine enhances solubility) |
| Biological Activity | Inferred kinase inhibition | Luminescent properties | Crystal structure studied; unknown activity |
Discussion:
- The dimethoxymethyl group improves aqueous solubility compared to phenyl or acetyl substituents, which is critical for bioavailability in drug development .
Biological Activity
4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Overview of Biological Activities
Research indicates that 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine exhibits several notable biological activities:
- Anticancer Properties : The compound has shown the ability to inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7, with IC50 values ranging from 5 to 50 µM depending on the specific conditions and cell type tested.
- Anti-inflammatory Effects : Similar pyrimidine derivatives have demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes .
- Antimicrobial Activity : The compound has been investigated for its potential against bacterial and fungal infections, possibly through mechanisms that disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Enzyme Inhibition : It has been identified as a potential inhibitor of butyrylcholinesterase (BChE), which is linked to neurodegenerative diseases such as Alzheimer's.
The biological activity of 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine is attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound may bind to the active sites of enzymes like BChE, modulating their activity and influencing signaling pathways involved in cell proliferation and apoptosis.
- Cellular Pathways : It affects critical pathways such as MAPK/ERK, which are essential for cellular responses to growth signals and stress.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Cytotoxicity Assays : In vitro studies demonstrated significant reductions in cell viability in human cancer cell lines (e.g., HeLa and MCF-7) with varying IC50 values based on concentration and treatment duration. For instance, one study reported an IC50 value for MCF-7 cells at approximately 0.12 µM .
- Neuroprotective Effects : In models of neurotoxicity induced by amyloid-beta (Aβ) peptides, the compound exhibited protective effects on neuronal cells (SH-SY5Y), enhancing cell viability compared to untreated controls .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
